![molecular formula C16H20ClNO3S B2445691 N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide CAS No. 457927-99-0](/img/structure/B2445691.png)
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide
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Description
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid compound. It was first synthesized in the 1980s by Pfizer as a potential analgesic drug. However, it was later discovered to have cannabinoid receptor agonist activity and has since been used in scientific research.
Scientific Research Applications
Pesticide Interaction and Residue Formation
Subheading : Hybrid Residue from Herbicide InteractionThe interaction of the herbicides N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide in soil can lead to the transformation into an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, with each herbicide contributing one-half of the asymmetric azobenzene molecule. This finding indicates a potential pathway for residue formation in agricultural settings (Bartha, 1969).
Biochemical Sensing and Monitoring
Subheading : Detection of Reactive Oxygen Species in Parkinson's DiseaseA series of pentanamide derivatives, including N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, have been designed as probes for the selective quantification of hydrogen peroxide (H2O2) in the brain, a crucial biomarker in Parkinson's disease. The optimized derivative demonstrated quick reaction time, high current density, and negative potential, making it an effective probe for real-time tracking of H2O2, offering insights into the biochemical changes associated with Parkinson's disease (Luo et al., 2022).
Material Characterization
Subheading : X-ray Powder Diffraction AnalysisX-ray powder diffraction data for 5-Chloro-N-(4-nitrophenyl) pentanamide, a structurally similar compound, were collected and indexed, offering detailed crystallographic information. This technique can be used for characterizing the structural properties of N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide and similar compounds in material science research (Wang et al., 2015).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-3-4-5-16(19)18(14-8-9-22(20,21)11-14)13-7-6-12(2)15(17)10-13/h6-10,14H,3-5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVQNVMRKLVPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide |
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